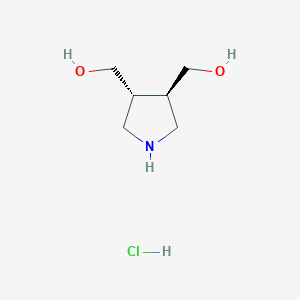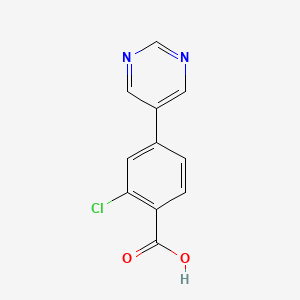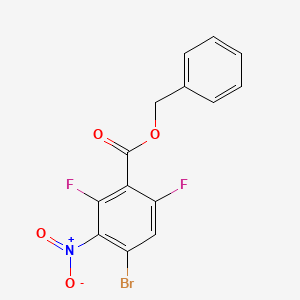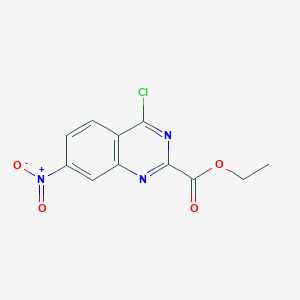
Ethyl 4-chloro-7-nitroquinazoline-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-7-nitroquinazoline-2-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4 . It is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at the 4th position by a chlorine atom, at the 7th position by a nitro group, and at the 2nd position by a carboxylate group esterified with an ethyl group .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 280.67 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis and Antioxidant Properties
One significant application of related compounds is in the synthesis of organocatalysts and their evaluation for antioxidant properties. For example, the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, which are synthesized via a reaction involving a class of compounds similar to ethyl 4-chloro-7-nitroquinazoline-2-carboxylate, have demonstrated potential antioxidant activities. This includes the ability to reduce lipid peroxidation levels and show nitric oxide scavenging activity, suggesting a route for producing new heterocyclic compounds with potential antioxidant activities (Saraiva et al., 2015).
Synthesis of Luotonin A and Analogues
Another research avenue is the total synthesis of bioactive molecules and their analogues, such as luotonin A, starting from compounds including ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, showcasing the utility of this compound derivatives in synthesizing complex molecules. The methodology provided a concise synthesis route for luotonin A and its 14-substituted analogues, highlighting the compound's role as a precursor in synthetic organic chemistry (Mason & Bergman, 2007).
Antimicrobial Agent Development
Furthermore, this compound derivatives have been explored for their potential as antimicrobial agents. A study on the synthesis and characterization of new quinazolines, which are structurally related, demonstrated their potential as antimicrobial agents against a range of bacteria and fungi. This underscores the importance of such compounds in the development of new therapeutic agents with antimicrobial activity (Desai, Shihora, & Moradia, 2007).
Heterocyclic Compound Synthesis
Lastly, the synthesis of heterocyclic compounds, such as benzoxazepinoquinolines, from this compound derivatives, showcases the compound's versatility in creating pharmacologically interesting frameworks. The synthesis involved direct interaction and reductive cyclization processes, yielding compounds with antifungal activity against Candida albicans, demonstrating the compound's utility in synthesizing bioactive heterocycles (Farrayeh et al., 2013).
Zukünftige Richtungen
The future directions for research on Ethyl 4-chloro-7-nitroquinazoline-2-carboxylate and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the wide range of biological activities exhibited by quinazoline derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-7-nitroquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c1-2-19-11(16)10-13-8-5-6(15(17)18)3-4-7(8)9(12)14-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQFXOZGSIKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Bromo-3-fluorophenoxy)-propyl]-morpholine](/img/structure/B1474935.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)

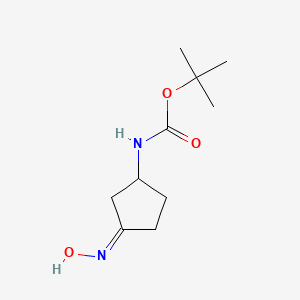
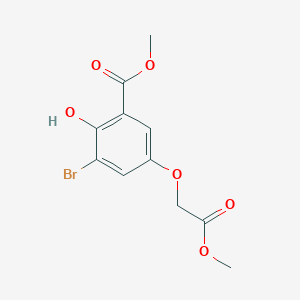
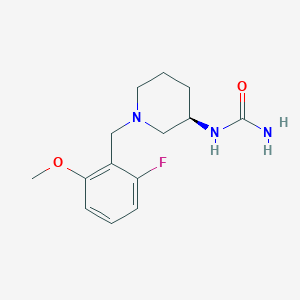
![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)
